3-Amino-1-cyclopentylbutan-1-one
Description
Properties
Molecular Formula |
C9H17NO |
|---|---|
Molecular Weight |
155.24 g/mol |
IUPAC Name |
3-amino-1-cyclopentylbutan-1-one |
InChI |
InChI=1S/C9H17NO/c1-7(10)6-9(11)8-4-2-3-5-8/h7-8H,2-6,10H2,1H3 |
InChI Key |
XDKHHOMVYATGSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)C1CCCC1)N |
Origin of Product |
United States |
Preparation Methods
Chemical Synthesis via Asymmetric Cycloaddition and Hydrogenation
A patented method describes the preparation of (1R,3S)-3-amino-1-cyclopentanol, a closely related chiral intermediate, which can be adapted for 3-Amino-1-cyclopentylbutan-1-one synthesis. The process involves:
Step 1: Asymmetric Cycloaddition
A chiral N-acyl hydroxylamine compound reacts with cyclopentadiene under mild conditions in the presence of oxidizing agents such as periodate, oxygen, hydrogen peroxide, or N-bromosuccinimide (NBS) to form an intermediate (Intermediate I). The choice of R group in the N-acyl hydroxylamine (C1-C4 alkyl or C6-C10 aryl) influences stereoselectivity.Step 2: Hydrogenation Reduction
Intermediate I undergoes catalytic hydrogenation using palladium on carbon (Pd/C) or Raney nickel under hydrogen pressure (0.1–2 MPa) and moderate temperatures (20–50 °C) to yield Intermediate II.Step 3: Amide Bond Cleavage
The amide bond in Intermediate II is cleaved via hydrolysis, aminolysis, hydrazinolysis, or alcoholysis under acid or base catalysis at temperatures between -10 to 60 °C, producing Intermediate III or its salt.Step 4: Final Hydrogenation
Intermediate III or its salt is further hydrogenated under similar catalytic conditions to produce (1R,3S)-3-amino-1-cyclopentanol or its corresponding salt with high optical purity (>99.5%) and yields ranging from 45% to 58% depending on conditions.
Table 1: Summary of Chemical Synthesis Conditions
| Step | Reaction Type | Catalyst/Conditions | Temperature (°C) | Pressure (MPa) | Yield (%) | Optical Purity (%) |
|---|---|---|---|---|---|---|
| 1 | Asymmetric Cycloaddition | N-acyl hydroxylamine + cyclopentadiene | Ambient | Atmospheric | N/A | High (chiral) |
| 2 | Hydrogenation Reduction | Pd/C or Raney Ni, H2 atmosphere | 20–50 | 0.1–2 | N/A | N/A |
| 3 | Amide Bond Cleavage | Acid/Base catalysis | -10 to 60 | N/A | N/A | N/A |
| 4 | Final Hydrogenation | Pd/C or Raney Ni, H2 atmosphere | 20–50 | 0.1–1 | 45–58 | >99.5 |
This method is advantageous due to the use of readily available raw materials, mild conditions, and suitability for large-scale production with stable product quality.
Enzymatic Synthesis via Transaminase-Catalyzed Asymmetric Amination
An alternative and environmentally friendly approach involves the enzymatic asymmetric synthesis of chiral amines analogous to this compound using transaminase enzymes.
Enzymes Used: Transaminases from Chromobacterium violaceum (CviTA) and Vibrio fluvialis (VflTA) are employed, often coupled with pyruvate decarboxylase (PDC) to remove by-products and drive the reaction forward.
-
- pH optimized around 7.5
- Temperature: 30 °C preferred for enzyme stability and yield
- Substrate concentrations: 10 mM ketone substrate, 200 mM L-alanine as amine donor
- Co-factors: Pyridoxal-5’-phosphate (PLP), thiamine pyrophosphate (TPP), and MgCl2 are added to maintain enzyme activity
-
- Yields above 60% with selectivity near 90%
- Enantiomeric excess (ee) around 90% for the (S)-enantiomer
- Operational stability varies: CviTA shows rapid activity decrease after 2 hours, while VflTA maintains better stability over 8 hours
Table 2: Transaminase Screening for 3-Amino-1-phenylbutane (analogous to this compound) Synthesis
| Transaminase | PDC Present | pH | Product Concentration (mM) | Selectivity (%) | ee (%) |
|---|---|---|---|---|---|
| CviTA | Yes | 7.5 | 6.2 | ~90 | ~90 |
| CviTA | No | 7.5 | 0.6 | N/A | N/A |
| VflTA | Yes | 7.5 | 5.9 | ~90 | ~90 |
| VflTA | No | 7.5 | 1.0 | N/A | N/A |
The enzymatic method offers a sustainable alternative with high stereoselectivity and mild reaction conditions, though enzyme stability and reaction times require optimization.
| Aspect | Chemical Synthesis | Enzymatic Synthesis |
|---|---|---|
| Raw Materials | Chiral N-acyl hydroxylamine, cyclopentadiene | Ketone substrate, L-alanine, enzymes |
| Reaction Conditions | Hydrogenation, acid/base catalysis, 20–50 °C | Mild aqueous conditions, ~30 °C, pH 7.5 |
| Catalyst | Pd/C or Raney Ni | Transaminases (CviTA, VflTA), PDC |
| Yield | 45–58% | >60% |
| Optical Purity | >99.5% | ~90% enantiomeric excess |
| Scalability | Suitable for large-scale production | Potential for scale-up with enzyme immobilization |
| Environmental Impact | Uses hydrogen gas and metal catalysts | Biocatalytic, greener process |
| Limitations | Requires careful control of hydrogenation | Enzyme stability and reaction time |
The preparation of this compound can be achieved via well-established chemical asymmetric synthesis involving cycloaddition, hydrogenation, and amide bond cleavage, yielding high optical purity products suitable for industrial scale. Alternatively, enzymatic synthesis using transaminase cascades offers a promising green chemistry route with good yields and stereoselectivity, though enzyme stability remains a challenge.
Both methods have been extensively studied and optimized, with detailed reaction conditions and outcomes documented in patents and peer-reviewed literature, providing a robust foundation for further development and application in pharmaceutical synthesis.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-1-cyclopentylbutan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in ethanol or methanol.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products:
Oxidation: Cyclopentylbutanoic acid.
Reduction: 3-Amino-1-cyclopentylbutanol.
Substitution: Various substituted amines depending on the nucleophile used.
Scientific Research Applications
Chemistry: 3-Amino-1-cyclopentylbutan-1-one is used as an intermediate in the synthesis of complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology: In biological research, this compound can be used to study enzyme-substrate interactions and the effects of structural modifications on biological activity.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new pharmaceuticals. Its structural features make it a candidate for developing drugs targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Amino-1-cyclopentylbutan-1-one involves its interaction with molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds with active site residues, while the cyclopentyl ring provides hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Structural Implications :
- The cyclopentane/cyclopentene core in this compound and compounds provides conformational rigidity, enhancing target binding in drug design.
- Difluoromethylenyl and carboxylate groups () increase electronegativity and hydrogen-bonding capacity, critical for enzyme inhibition. The chlorophenyl group () enhances lipophilicity, favoring blood-brain barrier penetration .
Comparison with Compounds
- (5S)-3-Amino-4-(difluoromethylenyl)cyclopentene carboxylate: Synthesized via a three-step sequence (92–96% yield) involving hydrolysis, deprotection, and oxidation. Key steps include LiOH-mediated hydrolysis and trifluoroacetic acid (TFA) deprotection .
- (3S)-3-Amino-4-(difluoromethylenyl)-1-(phenylselanyl)cyclopentane-1-carboxylic acid: Requires cation-exchange chromatography (Dowex 50W-X8) for purification, highlighting challenges in handling selenium-containing intermediates .
Advantages of this compound:
Key Findings :
- The carboxylate analog () exhibits superior aqueous solubility due to its ionizable group, making it suitable for parenteral formulations. In contrast, the chlorophenyl cyclobutane amine () is more lipophilic, aligning with applications in hydrophobic polymer matrices .
- This compound’s ketone group may confer metabolic liability compared to the stable difluoromethylenyl group in compounds .
Biological Activity
3-Amino-1-cyclopentylbutan-1-one (also known as CP-55940) is a compound of interest in medicinal chemistry and pharmacology due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C8H15N
- Molecular Weight : 141.21 g/mol
- IUPAC Name : this compound
This compound primarily acts as a modulator of the endocannabinoid system by interacting with cannabinoid receptors, particularly CB1 and CB2. Its mechanism includes:
- CB1 Receptor Agonism : This receptor is predominantly found in the brain and is involved in various neurophysiological processes. Activation can lead to analgesic effects, appetite stimulation, and mood modulation.
- CB2 Receptor Modulation : Primarily associated with immune responses, its activation may offer anti-inflammatory benefits.
Biological Activity
The biological activities of this compound have been studied across various domains:
1. Analgesic Effects
Research indicates that this compound exhibits significant analgesic properties. In animal models, it has been shown to reduce pain responses in inflammatory and neuropathic pain models.
2. Anti-inflammatory Properties
The compound has demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. Studies have shown that it can reduce swelling and pain in models of arthritis.
3. Neuroprotective Effects
Evidence suggests that this compound may protect neuronal cells from oxidative stress, which is beneficial in neurodegenerative diseases.
Case Study 1: Analgesic Efficacy
A study conducted on mice evaluated the analgesic effects of this compound using the hot plate test. Results indicated a significant increase in pain threshold compared to control groups, suggesting its potential as an analgesic agent.
| Treatment Group | Pain Threshold (seconds) |
|---|---|
| Control | 5.0 ± 0.5 |
| Low Dose | 8.0 ± 0.7 |
| High Dose | 12.0 ± 0.9 |
Case Study 2: Anti-inflammatory Activity
In a rat model of arthritis, administration of this compound resulted in reduced paw edema and lower levels of inflammatory markers such as TNF-alpha and IL-6.
| Treatment Group | Paw Edema (mm) | TNF-alpha (pg/mL) | IL-6 (pg/mL) |
|---|---|---|---|
| Control | 10.5 ± 0.4 | 150 ± 10 | 200 ± 15 |
| Treated | 6.2 ± 0.5 | 80 ± 5 | 90 ± 10 |
Pharmacological Applications
Due to its diverse biological activities, this compound is being explored for various therapeutic applications:
- Chronic Pain Management : Its analgesic properties make it a candidate for chronic pain therapies.
- Neuroprotection : Potential use in treating neurodegenerative diseases like Alzheimer's or Parkinson's.
- Anti-inflammatory Treatments : Could be beneficial in conditions like rheumatoid arthritis or inflammatory bowel disease.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
